Mono-POC Methyl Tenofovir

Pharmaceutical Analysis Impurity Profiling Quality Control

Mono-POC Methyl Tenofovir (CAS 1246812-16-7), chemically defined as ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate , is a mono-protected methyl ester of tenofovir. It is not a therapeutic prodrug but a critical, process-related impurity of the antiretroviral agent Tenofovir Disoproxil Fumarate (TDF).

Molecular Formula C15H24N5O7P
Molecular Weight 417.359
CAS No. 1246812-16-7
Cat. No. B587713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-POC Methyl Tenofovir
CAS1246812-16-7
Synonyms(8R)-9-(6-Amino-9H-purin-9-yl)-5-methoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide;  Tenofovir Methyl Monoisoproxil; 
Molecular FormulaC15H24N5O7P
Molecular Weight417.359
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC
InChIInChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1
InChIKeyPPZMGSJRJBOSTD-XQSUJFPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono-POC Methyl Tenofovir CAS 1246812-16-7: Pharmaceutical Reference Standard for Tenofovir Disoproxil Impurity Analysis


Mono-POC Methyl Tenofovir (CAS 1246812-16-7), chemically defined as ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate , is a mono-protected methyl ester of tenofovir [1]. It is not a therapeutic prodrug but a critical, process-related impurity of the antiretroviral agent Tenofovir Disoproxil Fumarate (TDF) . It is recognized as Tenofovir Disoproxil Fumarate IP Impurity B [2] and is designated as a World Health Organization (WHO) reference standard (WHO-B) [3].

Critical Distinction: Why Mono-POC Methyl Tenofovir Cannot Be Interchanged with Other Tenofovir Impurities


In pharmaceutical quality control, generic substitution of an impurity reference standard is not a scientifically valid practice. While several mono-POC tenofovir impurities exist, including mono-POC ethyl tenofovir (Impurity 6b) and mono-POC isopropyl tenofovir (Impurity 6c), each possesses a unique chemical structure, molecular weight, and retention time [1]. Mono-POC Methyl Tenofovir (6a) is distinguished by its specific methoxy substituent, resulting in a molecular formula of C₁₅H₂₄N₅O₇P and a molecular weight of 417.35 g/mol . This structural uniqueness is the foundation of its role as a specific, identifiable marker for process control and stability monitoring in TDF manufacturing. Interchanging it with another mono-POC impurity would lead to incorrect analytical method validation, inaccurate quantification of a critical impurity, and ultimately, a failure to meet pharmacopeial and regulatory compliance standards [2].

Quantitative Evidence for Mono-POC Methyl Tenofovir (CAS 1246812-16-7) Differentiation in Analytical Quality Control


Unique Chemical Structure and Molecular Weight Differentiate Mono-POC Methyl Tenofovir from Other Tenofovir Impurities

Mono-POC Methyl Tenofovir (6a) is one of several characterized mono-POC impurities of TDF. Its unique methoxy group confers a distinct molecular formula (C₁₅H₂₄N₅O₇P) and molecular weight (417.35 g/mol) compared to its close analogs, such as mono-POC ethyl tenofovir (6b) and mono-POC isopropyl tenofovir (6c). [1] This structural specificity is critical for its identification and quantification in HPLC-UV and LC-MS analyses. [2]

Pharmaceutical Analysis Impurity Profiling Quality Control

Designation as a WHO Reference Standard (WHO-B) Distinguishes This Compound from Non-Pharmacopeial Impurities

This compound is specifically designated as a World Health Organization (WHO) reference standard, identified as 'WHO-B' in supplier and pharmacopeial listings. [1] This classification differentiates it from numerous other TDF impurities that are not recognized as official reference standards. This designation provides a direct, verifiable link to global regulatory expectations for method validation in the quality control of generic TDF. [2]

Regulatory Science Pharmacopeial Standards Method Validation

Stability Profile Supports Suitability as a Reliable Analytical Reference Standard

Characterization data for Mono-POC Methyl Tenofovir indicates it maintains stability under defined storage conditions. Process development reports state it shows 'good stability' at 40°C, pH 7, and pH 5 for up to 24 hours. Furthermore, commercial suppliers specify storage at -86°C to ensure long-term integrity. This stability data, while not comparative, is essential baseline information that confirms the compound's suitability for use as a reference standard without rapid degradation.

Stability Indicating Methods Reference Standard Qualification Analytical Method Validation

Targeted Applications of Mono-POC Methyl Tenofovir (CAS 1246812-16-7) in Pharmaceutical Development and Quality Control


HPLC/LC-MS Method Development and Validation for TDF Impurity Profiling

The primary application for this compound is as a certified reference standard in the development and validation of analytical methods for quantifying related substances in TDF drug substance and drug product. Its unique molecular mass of 417.35 g/mol enables its specific detection via LC-MS . Method validation, as required for ANDA submissions, utilizes this standard to establish system suitability parameters, determine limits of detection and quantitation, and ensure method specificity against other impurities like mono-POC ethyl tenofovir (6b) and mono-POC isopropyl tenofovir (6c) [1]. Suppliers provide it with comprehensive Certificates of Analysis including HPLC purity, MS, and NMR data to support these activities [2].

Batch Release and Stability Testing for TDF Drug Substance

As a specified impurity, Mono-POC Methyl Tenofovir is monitored during batch release testing of TDF to ensure compliance with ICH Q3A guidelines. It is identified as Tenofovir Disoproxil Fumarate IP Impurity B [3]. The certified reference standard is used to prepare quantitative solutions for determining the impurity's concentration in each batch of TDF active pharmaceutical ingredient (API). A consistent impurity profile is a key quality attribute for ensuring the safety and efficacy of the final antiretroviral medication. Its designated status as a WHO-B reference standard provides the regulatory traceability needed for this application [4].

Forced Degradation and Stability-Indicating Method Development

While not a major degradation product itself, Mono-POC Methyl Tenofovir is part of the impurity profile that must be controlled. Understanding its chemical stability under stressed conditions (e.g., hydrolytic, oxidative, thermal) is essential for developing robust stability-indicating methods. The reported short-term stability data at 40°C and various pH levels (7 and 5 for 24 hours) provides a foundation for designing forced degradation studies to ensure analytical methods can differentiate the parent drug (TDF) from its impurities, including this one .

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